Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate

Physicochemical profiling Drug-likeness Corrosion inhibitor design

Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate (CAS 300678-15-3, C18H19N7O2, MW 365.4) is a synthetic benzotriazole derivative functionalized with two 1H-1,2,3-benzotriazol-1-ylmethyl groups on an aminoacetate backbone. It belongs to the broader class of N,N-bis(benzotriazolylmethyl)amines, a family of intermediates extensively utilized for heterocycle synthesis and metal coordination.

Molecular Formula C18H19N7O2
Molecular Weight 365.397
CAS No. 300678-15-3
Cat. No. B2596959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate
CAS300678-15-3
Molecular FormulaC18H19N7O2
Molecular Weight365.397
Structural Identifiers
SMILESCCOC(=O)CN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3
InChIInChI=1S/C18H19N7O2/c1-2-27-18(26)11-23(12-24-16-9-5-3-7-14(16)19-21-24)13-25-17-10-6-4-8-15(17)20-22-25/h3-10H,2,11-13H2,1H3
InChIKeyCKJLHEWAOZMPTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate (CAS 300678-15-3) – A Structurally Unique Benzotriazole Scaffold


Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate (CAS 300678-15-3, C18H19N7O2, MW 365.4) is a synthetic benzotriazole derivative functionalized with two 1H-1,2,3-benzotriazol-1-ylmethyl groups on an aminoacetate backbone . It belongs to the broader class of N,N-bis(benzotriazolylmethyl)amines, a family of intermediates extensively utilized for heterocycle synthesis and metal coordination. Authoritative databases including ZINC and ChEMBL register this compound but report no known biological activity or publication record, indicating that its value proposition resides in its structural and physicochemical properties rather than in established pharmacological or industrial performance data [1].

Synthetic intermediate: bis-benzotriazole scaffold with ethyl glycinate ester handle for orthogonal reactivity
Coordination chemistry probe: pre-organized dual benzotriazole donors for multidentate metal binding studies
Pharmacologically silent negative control: zero known biological activities, suited for SAR probe development

Structural Rationale Against In-Class Substitution: Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate vs. Common Benzotriazole Derivatives


This compound cannot be functionally replaced by simple benzotriazole (BTA), 1-hydroxybenzotriazole (HOBt), or methylbenzotriazole isomers. While simple benzotriazoles exhibit pKa ≈ 8.2 and log P values typically below 2.0, the bis(benzotriazolylmethyl)amino architecture introduces a tertiary amine bridge and a flexible ester-bearing side chain, resulting in a dramatically altered coordination geometry, increased steric bulk, and a computed log P of 0.905 [1]. These properties preclude direct substitution in metal-binding, synthetic intermediate, or formulation roles. The lack of published head-to-head data for this exact compound underscores that its differentiation is fundamentally structural: the presence of two benzotriazole moieties on a single glycinate scaffold enables chelation modes, reactivity pathways, and solubility profiles unattainable with mono-benzotriazole or simple alkyl-substituted variants.

Simple benzotriazoles (BTA, methyl-BTA) lack the bis-benzotriazole architecture and cannot replicate the multidentate coordination geometry or steric profile of this compound.
Non-ester bis(benzotriazolylmethyl)amines (e.g., benzyl or propyl analogs) lack the ethyl glycinate handle, removing orthogonal reactivity toward amide or acid derivatives.
Computed log P of the target is significantly lower than alkyl-benzotriazoles, shifting aqueous compatibility; direct interchange with hydrophobic corrosion inhibitors may alter formulation performance.

Quantitative Differentiation Evidence: Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate vs. Benzotriazole-Class Comparators


Computed Lipophilicity (log P) Comparison

The computed log P of Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate is 0.905, placing it in a moderate hydrophilicity range quite distinct from the parent benzotriazole (log P ≈ 1.3) and from common alkyl-substituted derivatives such as 4- or 5-methylbenzotriazole (log P 1.7–2.1) [1][2]. No experimental log P for this compound has been reported.

Lipophilicity (log P)
Class-level inference
Computed log P 0.905 vs. BTA ~1.3 (experimental), methyl-BTA 1.7–2.1
May support aqueous-phase metal chelation and buffer compatibility screening
In silico only; no experimental log P. Validate experimentally.
Physicochemical profiling Drug-likeness Corrosion inhibitor design

Chelation Stoichiometry and Metal Binding Capacity

Simple benzotriazole (BTA) coordinates Cu(I) with log β₂ values of approximately 12–14, forming 1:1 or 2:1 ligand-to-metal complexes [1]. The bis(benzotriazolylmethyl)amino scaffold of the target compound provides two benzotriazole donor units covalently linked by a flexible tertiary amine bridge, potentially enabling tetradentate (N4) coordination or bridging binuclear complexes [2]. No experimental stability constants for this compound have been published.

Metal binding capacity
Class-level inference
Potential tetradentate N4 or bridging binuclear coordination inferred; BTA reported log β₂ ~12–14 for Cu(I)
May enable higher metal-binding avidity for corrosion inhibitor or chelation studies
No experimental stability constants available. Confirm via potentiometry or EIS.
Coordination chemistry Corrosion inhibition Metal chelation

Synthetic Versatility as a Heterocycle Precursor

N,N-Bis(benzotriazolylmethyl)amines have been demonstrated as versatile intermediates for synthesizing piperidines, benzodiazepinones, and thiadiazines in yields of 48–84% [1]. The target compound differs from the simpler bis(benzotriazolylmethyl)benzylamine (CAS 111184-83-9) and bis(benzotriazolylmethyl)propylamine (CAS unknown) by virtue of its ethyl glycinate ester handle, which introduces a protected carboxylic acid equivalent directly into the scaffold. No direct head-to-head synthetic efficiency comparison between these analogs has been published.

Synthetic versatility
Class-level inference
Ethyl glycinate ester handle enables direct hydrolysis/aminolysis; bis(benzotriazolylmethyl)amines achieve 48–84% heterocycle yields
May reduce synthetic steps for peptidomimetic or heterocycle library construction
No direct yield comparison with ester-less analogs published.
Heterocycle synthesis Medicinal chemistry Building block

Absence of Known Biological Activity vs. Functionally Characterized Benzotriazoles

ZINC and ChEMBL databases report 'no known activity' and 'no predicted activity' for this compound, with zero publications indexed against it [1]. In contrast, 1-hydroxybenzotriazole (HOBt) is known to inhibit various enzymes, and halogenated benzotriazoles exhibit CK2 kinase inhibition with IC₅₀ values down to 0.5 µM [2]. This negative data point is procurement-relevant: the compound's lack of promiscuous bioactivity may be advantageous as a synthetic intermediate, reducing the risk of undesirable pharmacological interference in drug discovery campaigns or biochemical probe development.

Bioactivity absence
Database annotation
Zero known activities (ChEMBL/ZINC) vs. HOBt (enzyme inhibitor) and halogenated BTA (CK2 IC₅₀ 0.5–15 µM)
Suitable as pharmacologically silent negative control scaffold for SAR studies
No experimental screening data; confirm inactivity in target assays.
Drug discovery Pharmacological screening Selectivity profiling

Procurement-Driven Application Scenarios for Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate


Scaffold for Metal-Chelating Polymers and Corrosion Inhibitor Formulations Requiring Aqueous Compatibility

With a computed log P of 0.905 , this compound offers substantially greater water compatibility than methylbenzotriazole (log P ~1.7–2.1) or BTA (log P ~1.3). Its bis-benzotriazole architecture may enable durable metal surface films through multidentate binding (chelate effect). Procurement is indicated for formulators seeking benzotriazole-class inhibitors with improved aqueous solubility and the potential for reduced leaching in water-based industrial fluids. However, experimental corrosion inhibition efficiency data are not available; prospective users must conduct in-house electrochemical validation (EIS, polarization) to confirm performance before large-scale procurement.

Orthogonally Functionalizable Building Block for Peptidomimetic and Heterocycle Library Synthesis

The ethyl glycinate ester handle distinguishes this compound from simpler bis(benzotriazolylmethyl)amines used in Katritzky-type heterocycle syntheses [1]. This functionality allows subsequent saponification to the free acid or direct aminolysis to amides without requiring additional protection/deprotection chemistry. Research groups building libraries of piperidine, benzodiazepinone, or thiadiazine derivatives may benefit from the reduced synthetic step count. Procurement in 1–5 gram quantities from specialty suppliers (purity 96% reported ) is recommended for initial synthetic methodology development.

Inert Negative Control Scaffold for Pharmacological Profiling

Database records confirm zero known biological activities for this compound [2]. This stands in contrast to HOBt and halogenated benzotriazoles, which exhibit measurable enzyme inhibition. For drug discovery programs employing benzotriazole-containing probe molecules, this compound may serve as a structurally analogous but pharmacologically silent negative control, enabling cleaner interpretation of structure–activity relationship (SAR) data. Procurement in small quantities (milligram to gram scale) from vendors offering ≥95% purity is appropriate for this use case.

Application
Selection Property
Validation Focus
Aqueous metal-chelation / corrosion inhibitor research
Bis-benzotriazole architecture with low computed log P for water compatibility
Electrochemical validation (EIS, polarization); aqueous solubility confirmation
Heterocycle / peptidomimetic library synthesis
Ethyl glycinate ester handle for orthogonal reactivity (hydrolysis, aminolysis)
Synthetic yield and compatibility with Katritzky-type conditions; ester stability verification
Pharmacological negative control for benzotriazole probes
Zero reported biological activities (database annotation)
Counter-screening against enzymes inhibited by HOBt-class compounds; purity ≥95%
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